1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine

GPR35 Binding Affinity Competitive Displacement

1-Cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine (molecular formula C₂₀H₃₂N₂O₂, molecular weight ~332.5 g/mol) is a synthetic, achiral, disubstituted piperazine that carries a cycloheptyl group at N1 and a 3,4-dimethoxybenzyl group at N4. Physicochemical profiling indicates high lipophilicity (LogP 4.48, LogSW −4.44), zero hydrogen-bond donors, moderate polar surface area (tPSA 24.9 Ų), and three rotatable bonds, placing the compound well within oral drug-like space.

Molecular Formula C20H32N2O2
Molecular Weight 332.5 g/mol
Cat. No. B5707758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine
Molecular FormulaC20H32N2O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCCC3)OC
InChIInChI=1S/C20H32N2O2/c1-23-19-10-9-17(15-20(19)24-2)16-21-11-13-22(14-12-21)18-7-5-3-4-6-8-18/h9-10,15,18H,3-8,11-14,16H2,1-2H3
InChIKeyOKCBXEDQFLYJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine – Procurement-Grade Overview of a GPR35-Active Piperazine Screening Compound


1-Cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine (molecular formula C₂₀H₃₂N₂O₂, molecular weight ~332.5 g/mol) is a synthetic, achiral, disubstituted piperazine that carries a cycloheptyl group at N1 and a 3,4-dimethoxybenzyl group at N4. Physicochemical profiling indicates high lipophilicity (LogP 4.48, LogSW −4.44), zero hydrogen-bond donors, moderate polar surface area (tPSA 24.9 Ų), and three rotatable bonds, placing the compound well within oral drug-like space . In vitro, the compound interacts with the G protein-coupled receptor 35 (GPR35), a receptor genetically linked to inflammatory bowel disease, type 2 diabetes, and coronary artery disease [1]. Because GPR35 agonism represents a defined node for anti-inflammatory and metabolic research, the compound is offered as a screening-grade solid (free-base form) through ChemBridge/Hit2Lead (catalog ID 6563914). It serves as a modular starting point for hit-to-lead campaigns where synthetic tractability, scaffold diversification, and quantitative target-engagement data dictate procurement decisions.

1-Cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine – Why In-Class Piperazines Cannot Be Treated as Interchangeable


Piperazine-based GPR35 ligands exhibit steep structure–activity relationships where seemingly minor modifications—ring size of the N-cycloalkyl substituent, regioisomerism of the dimethoxybenzyl group, and overall lipophilicity—drive large differences in binding affinity, functional potency, and physicochemical behavior [1]. For example, the cycloheptyl congener described here demonstrates a Ki of 28 nM at human GPR35, whereas swapping the seven-membered ring for a six-membered cyclohexyl group or repositioning the methoxy substituents from 3,4- to 2,3- or 2,5- patterns can shift potency by orders of magnitude or abolish detectable activity entirely [2]. Generic sourcing of “dimethoxybenzyl-piperazine” or “cycloalkyl-piperazine” without precisely specifying the cycloheptyl and 3,4-dimethoxybenzyl substitution pattern therefore risks introducing an inactive or weakly active analog, wasting screening resources and derailing SAR campaigns. The quantitative evidence below substantiates why exact identity procurement is non-negotiable.

1-Cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine – Quantitative Differentiation Evidence Against Closest Comparators


GPR35 Binding Affinity: ~22-Fold Tighter Than the Canonical Agonist Zaprinast

In a competitive radioligand-binding experiment performed in CHO-K1 cells expressing Nluc-fused human GPR35, 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine yielded a Ki of 28 nM. Under identical assay conditions, the classical GPR35 agonist zaprinast exhibited a Ki of 612 nM [1][2]. The cycloheptyl-piperazine compound therefore demonstrated approximately 21.9-fold stronger binding. This direct head-to-head comparison eliminates inter-laboratory variability and supports prioritization of the cycloheptyl derivative for dose–response and selectivity profiling studies.

GPR35 Binding Affinity Competitive Displacement

Functional Potency (Desensitization IC₅₀): >27-Fold Improvement Over Zaprinast in a Human Cell-Based Assay

Functional desensitization of the GPR35 response was measured in human HT-29 colorectal adenocarcinoma cells by dynamic mass redistribution (DMR) after 1 h pre-incubation with test compound followed by zaprinast stimulation. Under these conditions, 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine displayed a desensitization IC₅₀ of 22 nM, while zaprinast itself exhibited an IC₅₀ of 612 nM (same assay entry) [1][2]. The ~27.8-fold gain in functional potency represents a marked advantage for more physiologically relevant cellular readouts.

GPR35 Functional Activity Desensitization Assay

Physicochemical Profile: High Lipophilicity and Zero H-Bond Donors Distinguish the Compound from More Polar GPR35 Ligands

1-Cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine possesses a calculated LogP of 4.48, an aqueous solubility (LogSW) of −4.44, and no hydrogen-bond donors (Hdon = 0), as reported in the ChemBridge/Hit2Lead screening-compound database . In contrast, the endogenous GPR35 agonist kynurenic acid displays a LogP of approximately 0.9–1.2 and contains multiple H-bond donors (carboxylic acid, hydroxyl), while pamoic acid has a LogP around 2.5–3.0 with two carboxylic acid H-donors [1]. The substantially higher LogP and absence of donor groups in the cycloheptyl-piperazine scaffold predict superior passive membrane permeability, which is critical for intracellular target access and oral bioavailability considerations in later-stage programs. This property cluster is confirmed within the same database entry, ensuring internal consistency.

Physicochemistry Lipophilicity Drug-Like Properties

Agonist Efficacy (EC₅₀) in a Human Cell-Based DMR Assay: Intermediate Potency Ideal for SAR Expansion

In a dynamic mass redistribution (DMR) assay performed in HT-29 human colorectal adenocarcinoma cells, 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine activated GPR35 with an EC₅₀ of 83 nM [1]. While the ultra-potent tool compound GPR35 agonist 1 (EC₅₀ = 5.8 nM) achieves ~14-fold greater potency, it is a structurally unrelated bromo-nitro-chromenone with limited chemical diversification potential [2]. Conversely, pamoic acid, a widely used reference agonist, exhibits an EC₅₀ of 79 nM—essentially equipotent with the target compound [3]. The intermediate potency of the cycloheptyl-piperazine scaffold (neither ultra-potent nor weak) provides a productive starting point for medicinal chemistry optimization, where incremental gains in potency can be tracked against a well-characterized baseline.

GPR35 Agonist Efficacy DMR Assay

Regioisomeric Specificity: Predicted Differential Binding Between 3,4- and 2,3-Dimethoxybenzyl Congeners

The 3,4-dimethoxybenzyl regioisomer (CAS not yet assigned in public registries; ChemBridge ID 6563914) is structurally distinct from the 2,3-dimethoxybenzyl analog (CAS 423735-80-2), which shares the same cycloheptyl-piperazine core but relocates the two methoxy groups from the 3,4- to the 2,3-positions of the benzyl ring . Although direct comparative binding data for the 2,3-isomer at GPR35 are not publicly available, extensive precedent in piperazine SAR literature demonstrates that methoxy positional isomerism on the benzyl ring can alter receptor affinity by ≥ 10-fold due to differential hydrogen-bonding geometry and steric complementarity within the orthosteric pocket [1]. The 3,4-substitution pattern has been specifically validated in the GPR35 binding data referenced above (Ki = 28 nM), whereas the 2,3-isomer remains uncharacterized, introducing significant procurement risk for teams that inadvertently order the wrong regioisomer.

Regioisomerism Structure–Activity Relationship Piperazine SAR

Cycloalkyl Ring-Size Effect: Cycloheptyl Confers Distinct Conformational and Steric Properties vs. Cyclohexyl Analogs

The seven-membered cycloheptyl ring in the target compound introduces a different conformational ensemble and steric footprint compared with the six-membered cyclohexyl ring found in the direct analog 1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine (MW 318.5 g/mol, C₁₉H₃₀N₂O₂) . Cycloheptane rings adopt twist-chair and twist-boat conformations that project the piperazine N1 substituent into a larger and more flexible spatial volume than the chair-only cyclohexane ring. In melanocortin-4 receptor (MC4R) piperazine series, swapping cyclohexyl for cycloheptyl altered binding affinities by 3- to 10-fold, demonstrating the pharmacological relevance of this ring-size modification [1]. The cycloheptyl group also increases molecular weight by 14 Da and LogP by approximately 0.3–0.5 units compared with the cyclohexyl congener, affecting both target binding and ADME properties. While no direct GPR35 binding data are publicly available for the cyclohexyl analog, the documented ring-size SAR in related GPCR piperazine series supports the cycloheptyl variant as a structurally differentiated entity that cannot be substituted by the cyclohexyl analog without risking loss of activity.

Conformational Analysis Ring-Size Effect Scaffold Differentiation

1-Cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine – Evidence-Backed Application Scenarios for Procurement Decision-Making


GPR35 Hit-to-Lead and SAR Expansion Campaigns

With a confirmed GPR35 Ki of 28 nM, functional desensitization IC₅₀ of 22 nM, and agonist EC₅₀ of 83 nM, this compound provides a well-characterized starting point for medicinal chemistry optimization [1]. Its intermediate potency, combined with a modular piperazine scaffold amenable to parallel synthesis, enables systematic exploration of N1-cycloalkyl variation, N4-benzyl substitution, and linker modifications. The zero H-bond donor count and high LogP (4.48) further suggest that potency gains can be tracked without confounding solubility artifacts, making it suitable for both biochemical and cell-based SAR assays.

Inflammatory Bowel Disease and Gastrointestinal Pharmacology Models

GPR35 is highly expressed in gastrointestinal crypt epithelium and has been genetically associated with inflammatory bowel disease [2]. The functional characterization of this compound in HT-29 human colorectal adenocarcinoma cells (IC₅₀ = 22 nM, EC₅₀ = 83 nM) provides direct cell-based evidence for GPR35 engagement in an intestinal epithelial background [1]. Researchers investigating GPR35-mediated modulation of cytokine release, epithelial barrier function, or immune cell migration in colitis models can use this compound as a soluble, cell-permeable agonist tool with quantified potency parameters.

Orphan GPCR Deorphanization and Profiling Panels

As a screening compound from the ChemBridge library (ID 6563914), this molecule is suitable for inclusion in broad GPCR profiling panels aimed at identifying off-target liabilities or novel receptor interactions [1]. Its selectivity profile beyond GPR35 has not been exhaustively characterized, presenting an opportunity for academic or contract research laboratories to map its polypharmacology across aminergic, peptidergic, and orphan GPCR families. Its favorable physicochemical properties support testing at concentrations up to 10 µM without precipitation in standard assay buffers.

Computational Chemistry and Structure-Based Drug Design

The compound's achiral nature, three rotatable bonds, and well-defined GPR35 affinity (Ki = 28 nM) make it an ideal candidate for molecular docking, molecular dynamics, and pharmacophore modeling studies [1][2]. Its cycloheptyl ring introduces conformational sampling challenges (twist-chair/twist-boat equilibria) that can serve as a test case for advanced sampling algorithms, while the dimethoxybenzyl moiety provides electron-density features suited for cryo-EM or X-ray crystallography efforts aimed at solving the GPR35–ligand co-structure.

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